N,N-dimethyl-2-nitrobenzenesulfonamide
Overview
Description
N,N-dimethyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the synthesis of nitrogenous heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-nitrobenzenesulfonamide can be synthesized through the nitration of N,N-dimethylbenzenesulfonamide. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The compound is usually purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Reduction: The major product is N,N-dimethyl-2-aminobenzenesulfonamide.
Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield an N-alkylated sulfonamide.
Scientific Research Applications
N,N-dimethyl-2-nitrobenzenesulfonamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, leading to inhibition of enzyme activity. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-nitrobenzenesulfonamide
- N,N-dimethyl-2-aminobenzenesulfonamide
- N,N-dimethyl-2-chlorobenzenesulfonamide
Uniqueness
N,N-dimethyl-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both nitro and sulfonamide groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N,N-dimethyl-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZRWUKJMJVQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353564 | |
Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-43-0 | |
Record name | N,N-Dimethyl-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23530-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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